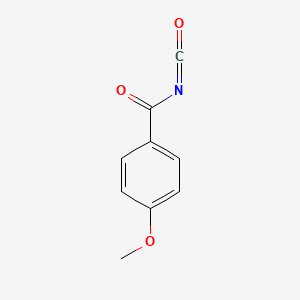

4-Methoxybenzoyl isocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxybenzoyl isocyanate (CAS 4695-57-2) is a reactive organo-isocyanate characterized by a methoxy-substituted benzoyl group attached to an isocyanate functional group (-NCO). This compound is synthesized via the reaction of 4-methoxybenzoyl chloride with potassium thiocyanate (KSCN), yielding 4-methoxybenzoyl isothiocyanate, which is subsequently converted to the isocyanate . The benzoyl moiety introduces electron-withdrawing effects, while the methoxy group provides electron-donating resonance, creating a unique electronic profile that influences its reactivity and applications in organic synthesis. It is widely used to prepare thiourea and urea derivatives with demonstrated antioxidant and enzyme-inhibitory activities .

Scientific Research Applications

Organic Synthesis

4-Methoxybenzoyl isocyanate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules. Notable applications include:

- Synthesis of Ureas : It is utilized in the synthesis of various urea derivatives, such as 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and related compounds .

- Multi-Step Synthetic Routes : The compound is involved in multi-step syntheses leading to complex structures like diimidazodiazepine derivatives and bicyclic guanidine cores .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives synthesized from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, certain benzoylhydrazones derived from this compound have shown promising antiglycation activity, which could be beneficial for diabetic patients by inhibiting protein glycation .

| Compound | IC50 Value (µM) | Activity |

|---|---|---|

| Compound 1 | 216.52 ± 4.2 | Antiglycation |

| Compound 3 | 289.58 ± 2.64 | Antiglycation |

| Rutin (standard) | 294.46 ± 1.50 | Antiglycation |

- Development of Antitumor Agents : The compound has been used to design molecular hybrids that incorporate triazine rings and sulfonamide fragments, demonstrating potential as new anticancer agents .

Material Science

The reactivity of this compound enables its use in the development of advanced materials:

- Polymer Chemistry : It can be employed in the synthesis of polyurethanes and other polymeric materials due to its ability to react with polyols .

- Coating Applications : Its properties make it suitable for use in coatings that require durability and resistance to environmental factors.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new derivatives from this compound revealed their effectiveness against human cancer cell lines. The synthesized compounds displayed varying degrees of cytotoxicity, with some showing significant promise for further development as therapeutic agents.

Case Study 2: Antiglycation Activity

Research involving the synthesis of a series of benzoylhydrazones from this compound demonstrated their potential to inhibit glycation processes in vitro. These compounds were evaluated against standard drugs, showcasing their potential as leads for drug development targeting diabetic complications .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-methoxybenzoyl isocyanate in laboratory settings?

Answer:

this compound is synthesized via two primary routes:

From 4-Methoxybenzoyl Chloride and Ammonium Thiocyanate

- Step 1 : React 4-methoxybenzoyl chloride with ammonium thiocyanate in acetone under reflux (3 hours). Filter to isolate intermediates.

- Step 2 : Use the intermediate (4-methoxybenzoyl isothiocyanate) to prepare thiourea derivatives via amine reactions .

Aroyl Azide Decomposition

- Treat sterically hindered copper complexes with 4-methoxybenzoyl azide in inert solvents (e.g., C6D6). The reaction proceeds at room temperature (~10 minutes) to yield aryl isocyanates quantitatively .

Key Considerations :

- Purity of starting materials (e.g., 4-methoxybenzoyl chloride ≥99%) is critical to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of isocyanate intermediates.

Q. Basic: What analytical methods are used to characterize this compound and its derivatives?

Answer:

Gas Chromatography (GC) :

- Indirect Method : React excess n-dibutylamine (n-DBA) with isocyanate, then quantify unreacted n-DBA via GC. Advantages:

- Avoids thermal degradation of labile isocyanates.

- Universal calibration (no need for isocyanate standards) .

- Direct Method : Limited to volatile isocyanates; requires optimized column temperatures (250–270°C) and injector temperatures (>300°C) .

High-Performance Liquid Chromatography (HPLC) :

- Derivatize with reagents like naphthyl isocyanate or anthracene isocyanate for fluorescent detection.

- Optimal derivatization conditions (pH, solvent) must be validated to enhance sensitivity .

Table 1: Comparison of Analytical Methods

| Method | Sensitivity | Applicability | Limitations |

|---|---|---|---|

| GC (Indirect) | 0.02 µg | All isocyanates | Requires derivatization |

| HPLC | 0.05 µg | Non-volatile derivatives | Reagent-specific protocols |

Q. Advanced: How do steric and electronic factors influence the reactivity of this compound in coordination chemistry?

Answer:

this compound reacts with transition metals (e.g., Mn, Co, Ni) to form complexes with distinct geometries and bioactivities:

- Steric Effects : Bulky substituents on ligands reduce reaction rates but stabilize metal-isocyanate adducts. For example, Cu-diketiminate complexes show slower amidation kinetics compared to less hindered analogs .

- Electronic Effects : The electron-donating methoxy group enhances electrophilicity at the isocyanate carbonyl, favoring nucleophilic attacks (e.g., by amines or alcohols).

- Applications : Synthesize antimicrobial thiourea-metal complexes (e.g., Co(II) complexes with IC50 values <10 µM against E. coli) .

Methodological Tip :

- Monitor reactions via IR spectroscopy (N=C=O stretch at ~2250–2275 cm⁻¹) and NMR (13C for carbamate formation).

Q. Advanced: How can researchers resolve contradictions in isocyanate quantification data between GC and titration methods?

Answer:

Discrepancies arise due to:

Sample Handling : Titration is sensitive to moisture, leading to hydrolysis. GC indirect methods "fix" isocyanate content via n-DBA reaction, minimizing variability .

Interfering Compounds : GC may detect co-eluting impurities (e.g., unreacted amines), while titration measures total NCO groups.

Precision : GC with internal standards (e.g., deuterated analogs) achieves ±2% error vs. ±5% for titration .

Best Practices :

- Validate methods using spiked samples.

- Cross-check with HPLC for non-volatile derivatives .

Q. Advanced: What mechanistic insights govern this compound’s role in polymer synthesis?

Answer:

In epoxy-isocyanate polymer systems:

- Reaction Mechanism : Nucleophilic attack by epoxy oxygen on the isocyanate carbonyl, forming oxazolidinone rings.

- Catalyst Effects : Cyanoacetamides accelerate curing (e.g., 20% reduction in gelation time at 0.4:1.2 epoxy-isocyanate ratio) .

- Kinetic Studies : Use DSC or FTIR to track conversion rates. Activation energy (Ea) typically ranges 50–70 kJ/mol .

Table 2: Polymer Properties vs. Isocyanate Ratio

| Epoxy:Isocyanate | Impact Strength (kJ/mm²) | Tg (°C) |

|---|---|---|

| 0.4 | 12.3 | 85 |

| 1.2 | 8.7 | 110 |

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Exposure Limits : Adhere to occupational exposure limits (e.g., 0.02 ppm for airborne isocyanates) .

- PPE : Use nitrile gloves, respirators with organic vapor cartridges, and fume hoods.

- First Aid : Immediate rinsing for skin/eye contact; monitor for asthma-like symptoms (isocyanates are sensitizers) .

Note : Store under nitrogen to prevent moisture-induced degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxyphenyl Isocyanate (CAS 5416-93-3)

- Structural Difference : The isocyanate group is directly attached to a methoxy-substituted benzene ring, lacking the benzoyl (carbonyl) group present in 4-methoxybenzoyl isocyanate.

- Electronic Effects : The methoxy group donates electrons via resonance, activating the ring toward electrophilic substitution. However, without the electron-withdrawing benzoyl group, the isocyanate in 4-methoxyphenyl isocyanate is less electrophilic compared to this compound.

- Reactivity : Reacts efficiently with amines to form ureas but exhibits slower kinetics in nucleophilic additions due to reduced electrophilicity.

- Applications : Primarily used in synthesizing N'-aryl derivatives for agrochemicals and pharmaceuticals .

4-Chlorophenyl Isocyanate

- Structural Difference : Features a chloro substituent (electron-withdrawing) instead of methoxy.

- Electronic Effects : The chloro group deactivates the aromatic ring, increasing the electrophilicity of the isocyanate group.

- Reactivity : More reactive toward nucleophiles (e.g., amines, alcohols) than this compound.

- Applications : Used in high-yield reactions to produce chlorophenyl urea derivatives, often employed in polymer chemistry .

4-Methoxythiazole-2-yl Isocyanate

- Structural Difference : The isocyanate group is attached to a thiazole heterocycle with a methoxy substituent.

- Electronic Effects : The thiazole ring’s electron-deficient nature enhances the isocyanate’s electrophilicity, while the methoxy group modulates reactivity.

- Reactivity : Reacts selectively with amines and alcohols to form heterocyclic ureas, often used in medicinal chemistry.

- Applications : Key intermediate in synthesizing thiazole-based kinase inhibitors and antimicrobial agents .

3-Chloro-4-methylphenyl Isocyanate

- Structural Difference : Contains chloro (electron-withdrawing) and methyl (electron-donating) groups on the benzene ring.

- Electronic Effects : The chloro group dominates, increasing isocyanate reactivity compared to purely electron-donating substituents.

- Reactivity : Exhibits moderate electrophilicity, balancing activation and deactivation effects.

- Applications : Utilized in crosslinking reactions for polyurethane foams and coatings .

Comparative Analysis of Key Properties

EWG : Electron-withdrawing group; EDG : Electron-donating group

Preparation Methods

Synthesis from 4-Methoxybenzoyl Chloride

4-Methoxybenzoyl chloride serves as a precursor in acyl isocyanate synthesis. KPI CPSM Polymer Research outlines a protocol where acid chlorides react with trimethylsiloxy aryl isocyanates to form polyisocyanates . Adapting this method:

Reaction Scheme

4-Methoxybenzoyl chloride+Trimethylsiloxy phenyl isocyanateDMAP, 165°C4-Methoxybenzoyl isocyanate+ClSi(CH₃)₃

Key Parameters

-

Catalyst : 4-Dimethylaminopyridine (DMAP) at 1 wt%, accelerating silylation and isocyanate formation .

-

Solvent : 1,2-Dichlorobenzene (6 mL per 25 mmol substrate) .

-

Temperature : 165°C under nitrogen, with continuous removal of chlorotrimethylsilane byproduct .

Advantages and Limitations

-

Yield : High (≥90%) with minimal side products.

-

Drawbacks : Requires handling of moisture-sensitive reagents and specialized equipment for silane removal.

Comparative Analysis of Methods

Properties

CAS No. |

4695-57-2 |

|---|---|

Molecular Formula |

C9H7NO3 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

4-methoxybenzoyl isocyanate |

InChI |

InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3 |

InChI Key |

WBFOBYQRRHXCMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N=C=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.